![molecular formula C20H15N5O2S B15283212 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile](/img/structure/B15283212.png)
2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile
Description
This compound is a structurally intricate molecule featuring a nicotinonitrile core substituted with a sulfanyl-linked propyl chain bearing a cyano, ketone, and quinazolinylidene moiety. Its design integrates multiple pharmacophoric elements:
- The sulfanyl-propyl linker enhances solubility and flexibility, while the quinazolinylidene group introduces planar aromaticity, which may facilitate DNA intercalation or enzyme inhibition.
- The cyano and ketone groups provide sites for hydrogen bonding and covalent interactions with biological targets.
Properties
Molecular Formula |
C20H15N5O2S |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[(Z)-3-cyano-2-hydroxy-3-(4-oxo-3H-quinazolin-2-yl)prop-2-enyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H15N5O2S/c1-11-7-12(2)23-20(14(11)8-21)28-10-17(26)15(9-22)18-24-16-6-4-3-5-13(16)19(27)25-18/h3-7,26H,10H2,1-2H3,(H,24,25,27)/b17-15- |
InChI Key |
BCGKXVXYCOTBQT-ICFOKQHNSA-N |
Isomeric SMILES |
CC1=CC(=NC(=C1C#N)SC/C(=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2)/O)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=C(C#N)C2=NC3=CC=CC=C3C(=O)N2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline derivative, followed by the introduction of the nicotinonitrile moiety and the sulfanyl linkage. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Nicotinonitrile Group: This step often involves the use of nitrile-containing reagents under basic conditions.
Formation of the Sulfanyl Linkage: This can be accomplished by reacting the intermediate with thiol-containing compounds under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Materials Science: Its properties may be exploited in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-2-oxo-3-(4-oxo-3,4-dihydro-2(1H)-quinazolinylidene)propyl]sulfanyl}-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cell signaling pathways. Additionally, the nicotinonitrile core may interact with nucleic acids or other biomolecules, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Scaffold Similarity
The compound shares key functional groups with derivatives synthesized via coupling reactions of cyanoacetamide with diazonium salts (e.g., compounds 13a–e in ). For example:
- 13a: 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide
- 13b: 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide
Key Similarities :
Key Differences :
- The 4,6-dimethylnicotinonitrile core distinguishes it from the simpler phenyl or aniline backbones in 13a–b .
Physicochemical Properties
Analysis: The higher molecular weight and bulkier quinazolinylidene group in the target compound likely reduce solubility compared to 13a–b, though the sulfanyl linker may mitigate this. The IR spectra align with shared cyano and carbonyl functionalities .
Bioactivity and Target Interactions
highlights that structurally similar compounds cluster into groups with related bioactivity profiles. For instance:
Hypothesized Bioactivity of Target Compound :
- Enhanced kinase inhibition due to the quinazolinylidene moiety ’s planar structure.
- Potential dual action (antimicrobial + anticancer) via combined nicotinonitrile and sulfanyl pharmacophores.
Computational and Experimental Insights
- Molecular Similarity Metrics: The Tanimoto and Dice indices () suggest moderate similarity (~0.6–0.7) between the target compound and 13a–b, primarily due to shared cyano/sulfonamide groups. The quinazolinylidene system reduces similarity scores compared to simpler phenyl analogs .
Bioactivity Clustering : ’s hierarchical clustering would likely group the target compound with kinase inhibitors rather than hydrazinylidene-based antimicrobials, underscoring structural-driven activity differences .
Biological Activity
Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinazoline moiety, which is known for its diverse biological activities.
Molecular Properties
- Molecular Weight : Approximately 296.39 g/mol
- Solubility : Soluble in organic solvents such as DMSO and ethanol.
Research indicates that the compound exhibits several biological activities primarily through the following mechanisms:
- Anticancer Activity : The quinazoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound demonstrates activity against a range of bacteria and fungi, likely due to its ability to disrupt microbial cell membranes.
- Cytotoxic Effects : Studies suggest that it affects mitochondrial function leading to increased reactive oxygen species (ROS) production, contributing to its cytotoxicity.
Case Studies and Research Findings
-
Antitumor Activity :
- A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of similar quinazoline derivatives. Results indicated that these compounds inhibited the growth of breast and lung cancer cells with IC50 values in the low micromolar range .
- Another investigation focused on the compound's ability to induce apoptosis in human leukemia cells through caspase activation pathways .
-
Antimicrobial Effects :
- Research conducted on various derivatives revealed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
- Fungal assays showed effectiveness against Candida albicans, indicating potential use as an antifungal agent .
- Neuroprotective Effects :
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.